Dilithium manganese trioxide

Cathode Material Theoretical Capacity Lithium-Ion Battery

Dilithium manganese trioxide (Li₂MnO₃, CAS 12163-00-7), also known as lithium manganite, is a lithium-rich layered oxide with an O3-type structure, belonging to the Li₂MnO₃ family. It is of significant interest as a model compound and a critical component in high-energy xLi₂MnO₃·(1-x)LiMO₂ composite cathodes for next-generation lithium-ion batteries.

Molecular Formula Li2MnO3
Molecular Weight 100.9 g/mol
CAS No. 12163-00-7
Cat. No. B082222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDilithium manganese trioxide
CAS12163-00-7
Molecular FormulaLi2MnO3
Molecular Weight100.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[O-2].[O-2].[Mn+2]
InChIInChI=1S/2Li.Mn.2O/q2*+1;+2;2*-2
InChIKeyMYKKJHPKWUYDHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dilithium Manganese Trioxide (Li₂MnO₃) for High-Capacity Cathode R&D and Procurement Specifications


Dilithium manganese trioxide (Li₂MnO₃, CAS 12163-00-7), also known as lithium manganite, is a lithium-rich layered oxide with an O3-type structure, belonging to the Li₂MnO₃ family [1]. It is of significant interest as a model compound and a critical component in high-energy xLi₂MnO₃·(1-x)LiMO₂ composite cathodes for next-generation lithium-ion batteries [1]. Its primary scientific value lies in its exceptionally high theoretical lithium storage capacity and its structural role as a stabilizer, differentiating it from conventional intercalation cathodes like LiCoO₂ or LiMn₂O₄ [2].

Why Li₂MnO₃ Cannot Be Directly Substituted with Generic Lithium Manganese Oxide Cathode Powders


Substituting Li₂MnO₃ with common lithium manganese oxide spinel (LiMn₂O₄) or layered (LiMnO₂) materials is not scientifically valid due to fundamentally different redox mechanisms and structural stabilities. Li₂MnO₃ uniquely features manganese in a tetravalent (Mn⁴⁺) oxidation state, making it electrochemically inactive at standard operating voltages (below 4.4 V), unlike Mn³⁺-containing analogs [1]. Its functionality is derived from anionic oxygen redox activation above 4.5 V, which enables a theoretical capacity of 460 mAh/g, far exceeding that of its analogs [2]. Furthermore, the Mn⁴⁺ state prevents the Jahn-Teller distortion and Mn²⁺ dissolution that plague Mn³⁺-based materials, providing superior structural stability in composite cathodes [1].

Quantitative Differentiation Evidence for Dilithium Manganese Trioxide (Li₂MnO₃) Versus Key Analogs


Theoretical Capacity: Li₂MnO₃ Significantly Outperforms Standard LiCoO₂

Li₂MnO₃ possesses a theoretical specific capacity of ~460 mAh/g if all lithium is fully extracted, which is 1.6 times greater than the ~280 mAh/g theoretical capacity of the commercial standard LiCoO₂ [1]. This high capacity is derived from the unique anionic redox contribution from the oxygen sublattice, a mechanism absent in LiCoO₂ [1].

Cathode Material Theoretical Capacity Lithium-Ion Battery

Structural Stability: Mn⁴⁺ in Li₂MnO₃ Prevents Jahn-Teller Distortion Observed in Mn³⁺ Analogs

Li₂MnO₃ is structurally more stable than its LiMnO₂ and LiMn₂O₄ counterparts because its manganese is exclusively in the +4 oxidation state [1]. In contrast, the Mn³⁺ ions present in LiMnO₂ and LiMn₂O₄ are Jahn-Teller active, which induces severe structural distortion and facilitates the disproportionation reaction (2Mn³⁺ → Mn⁴⁺ + Mn²⁺), leading to Mn²⁺ dissolution into the electrolyte and rapid capacity fade [1].

Structural Stability Jahn-Teller Effect Manganese Dissolution

Nano-enabled Activation: Nano-Li₂MnO₃ Reduces Li-Extraction Overpotential by Up to 360 mV vs. Micro-Sized

The electrochemical activation of Li₂MnO₃, which involves the initial extraction of lithium and oxygen, is highly dependent on particle morphology. Nano-Li₂MnO₃ (20-80 nm) exhibits a first Li-extraction potential that is 180-360 mV lower than that of conventional micron-sized electrodes [1]. This significant reduction in overpotential is attributed to a higher surface-to-volume ratio and shorter Li⁺ diffusion paths [1].

Electrochemical Activation Nano-materials Overpotential

Electronic Conductivity: Li₂MnO₃'s Larger Band Gap Dictates Different Doping Strategies vs. LiMn₂O₄

First-principles DFT calculations reveal a major electronic difference: Li₂MnO₃ is a semiconductor with a band gap of 2.1 eV, which is significantly larger than the 0.36 eV band gap of the spinel LiMn₂O₄ [1]. This intrinsically lower electronic conductivity of Li₂MnO₃ necessitates targeted doping or nano-structuring strategies to enhance Li⁺ diffusivity, a requirement not as critical for LiMn₂O₄ [1].

Band Gap Electronic Structure DFT Calculation

Cost and Resource Abundance: Manganese in Li₂MnO₃ Offers a Procurement Advantage Over Cobalt-Based Cathodes

Li₂MnO₃ is characterized by its stability and 'relatively low cost compared to other lithium transition metal oxides' . This is fundamentally underpinned by the crustal abundance of its key transition metal. Manganese has a crustal abundance of 950 µg/g, which is approximately 38 times greater than that of cobalt at 25 µg/g [1].

Elemental Abundance Cost Analysis Sustainability

Pristine Activation Deficit: Unmodified Li₂MnO₃ Delivers Only 49 mAh/g vs. 187 mAh/g with Rh Doping

In its pristine, unmodified state, Li₂MnO₃ is electrochemically inactive at typical operating voltages, delivering a first-cycle discharge capacity of only 49 mAh/g [1]. However, partial substitution of manganese with 50% rhodium (Li₂Mn₀.₅Rh₀.₅O₃) dramatically increases the first-cycle discharge capacity to 187 mAh/g [1]. This demonstrates the critical need for post-synthesis modification to unlock its high-capacity potential.

Electrochemical Activation Doping Strategy Discharge Capacity

Validated Application Scenarios for Dilithium Manganese Trioxide Based on Quantitative Differentiation Evidence


Component Material for High-Energy-Density Lithium-Rich Composite Cathodes

Li₂MnO₃ is the archetypal component in xLi₂MnO₃·(1-x)LiMO₂ cathodes currently under intense development. The evidence that it provides a 1.6x theoretical capacity advantage over LiCoO₂ [1] and superior structural stability by resisting Mn dissolution [2] confirms its role as a high-capacity, life-extending material in this application. Procurement for this use case should prioritize phase purity and the potential for integration into a composite structure.

Precursor for Activated or Doped High-Capacity Cathode Materials

As demonstrated by the capacity jump from 49 mAh/g in pristine material to 187 mAh/g with Rh-doping [1], pure Li₂MnO₃ serves as an essential precursor. Research and procurement for cathode development should focus on grades that can be readily modified by doping or other activation processes to overcome its initial electrochemical inactivity. Specifying a high surface area and small particle size, as shown to reduce activation overpotential by up to 360 mV [2], is critical for this application pathway.

Structural Stabilizer in High-Voltage and High-Temperature Cathodes

The intrinsic structural stability of the Mn⁴⁺ framework in Li₂MnO₃, which prevents the Jahn-Teller distortion that destabilizes LiMn₂O₄, makes it a valuable additive for enhancing the cycle life and high-temperature resilience of cathodes [1]. Furthermore, lithium-rich composites containing Li₂MnO₃ exhibit a higher thermal decomposition onset temperature than LiCoO₂, which is a critical safety advantage [2]. Scenarios requiring high thermal abuse tolerance, such as in electric vehicles, should prioritize this functional advantage.

Model Compound for Solid-State Chemistry and Anionic Redox Research

Owing to its unique O3-type layered structure and the well-studied mechanism of anionic oxygen redox, Li₂MnO₃ is an ideal model compound for basic research. The large 2.1 eV band gap [1] and the phenomenon of oxygen release during first charge [2] make it a benchmark material for investigating electron transport limitations, structure-property relationships, and the design of novel compounds that exploit oxygen redox. This dictates procurement of high-crystallinity samples with well-defined particle sizes for reproducible academic research.

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